2-[(Non-1-en-1-yl)oxy]benzoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
144210-00-4 |
|---|---|
Molecular Formula |
C16H21ClO2 |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
2-non-1-enoxybenzoyl chloride |
InChI |
InChI=1S/C16H21ClO2/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18/h8-13H,2-7H2,1H3 |
InChI Key |
YWLKYVRATHFGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=COC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Non 1 En 1 Yl Oxy Benzoyl Chloride
Classical Approaches to Aroyl Chloride Synthesis with Ortho-Substitution
Classical methods remain a cornerstone of organic synthesis, offering robust and well-understood pathways to key functional groups.
The final step in the synthesis of 2-[(Non-1-en-1-yl)oxy]benzoyl chloride would likely involve the conversion of the corresponding carboxylic acid, 2-[(non-1-en-1-yl)oxy]benzoic acid, into the aroyl chloride. This is a standard transformation in organic chemistry. Several common reagents are employed for this purpose, each with its own advantages and considerations. wikipedia.orgsciencemadness.org
Common chlorinating agents include:
Thionyl chloride (SOCl₂): Often used due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. google.comyoutube.com The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF). google.com
Oxalyl chloride ((COCl)₂): A milder and more selective reagent, also producing gaseous byproducts (CO, CO₂, and HCl).
Phosphorus pentachloride (PCl₅): A powerful chlorinating agent, though it produces solid byproducts (POCl₃) that may require more rigorous purification. atamanchemicals.com
The general reaction is as follows: C₆H₄(O-CH=CH-C₇H₁₅)(COOH) + Chlorinating Agent → C₆H₄(O-CH=CH-C₇H₁₅)(COCl)
Table 1: Comparison of Classical Chlorinating Agents for Benzoic Acid Conversion
| Reagent | Formula | Byproducts | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Reflux, often with catalytic DMF google.com | Volatile byproducts simplify workup google.com | Can be harsh for sensitive substrates |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder conditions, often at room temperature | High selectivity, volatile byproducts | More expensive than SOCl₂ |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Often requires heating | Highly effective | Solid byproduct can complicate purification atamanchemicals.com |
The key precursor, 2-[(non-1-en-1-yl)oxy]benzoic acid, could be synthesized through classical etherification reactions. A plausible approach is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this context, the synthesis would start with salicylic (B10762653) acid (2-hydroxybenzoic acid) or its ester derivative.
The enol ether functionality could be introduced by reacting the sodium salt of salicylic acid with 1-bromonon-1-ene. The reactivity of the vinylic halide would be a critical factor in this step.
An alternative classical approach involves the reaction of an alkoxide with a suitable aromatic substrate. For instance, the reaction of sodium non-1-en-1-olate with a 2-halobenzoyl chloride derivative, though this might be complicated by competing reactions at the aroyl chloride functional group.
Modern Synthetic Transformations for the Construction of this compound
Modern synthetic chemistry offers more sophisticated and often more efficient methods for constructing complex molecules like the target compound.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The formation of the aryl enol ether linkage in the target molecule is well-suited to these methods. A notable strategy is the palladium-catalyzed arylation of enol ethers. acs.orgacs.org This could involve the reaction of a suitably protected 2-halophenol with non-1-en-1-ol or its corresponding vinyl triflate. rsc.org
A potential synthetic route could involve:
Starting Materials: 2-Iodo or 2-bromophenol (B46759) and non-1-en-1-yl triflate.
Catalyst System: A palladium source such as Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand like 2-(di-tert-butylphosphino)biphenyl. rsc.org
Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used. rsc.org
The reaction would proceed via an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the enolate and reductive elimination to form the desired aryl enol ether.
Table 2: Key Parameters in Palladium-Catalyzed Aryl Enol Ether Synthesis
| Component | Example | Function | Reference |
|---|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃ | Source of active Pd(0) catalyst | rsc.org |
| Ligand | 2-(di-t-butylphosphino)biphenyl | Stabilizes the palladium center and facilitates the catalytic cycle | rsc.org |
| Aryl Halide | 2-Iodophenol | Arylating agent | nih.gov |
| Enol Source | Vinyl triflate | Provides the enol moiety | rsc.org |
| Base | NaOtBu | Activates the phenol (B47542) and facilitates the reaction | rsc.org |
The formation of the ether bond in a sterically hindered ortho-position requires careful consideration of the synthetic method. While classical Williamson ether synthesis can be effective, modern methods often provide higher yields and better functional group tolerance.
Palladium-catalyzed C-O cross-coupling reactions are particularly powerful for this purpose. These reactions can tolerate a wide range of functional groups, which would be advantageous in a multi-step synthesis of the target molecule. For example, the coupling of 2-halobenzoic acid with non-1-en-1-ol could be envisioned, although the presence of the acidic proton of the carboxylic acid would need to be addressed, likely through protection or the use of a suitable base.
A more elegant and atom-economical approach to the synthesis of this compound could involve a multi-component or cascade reaction. While no specific literature for such a reaction leading to the target molecule exists, one could hypothetically design a sequence.
For instance, a one-pot reaction could be envisioned where a 2-halobenzoyl chloride is reacted with a suitable palladium catalyst and non-1-en-1-ol in the presence of a base. However, the high reactivity of the aroyl chloride would likely lead to undesired side reactions.
A more plausible cascade sequence might involve the palladium-catalyzed coupling of a 2-halophenol with non-1-en-1-ol, followed by in-situ protection of the resulting phenol, subsequent carboxylation at the ortho position, and final conversion to the aroyl chloride. This would be a complex but potentially efficient route.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound, a molecule featuring a reactive acyl chloride and an enol ether moiety, traditionally might involve hazardous reagents and voluminous solvents. Green chemistry offers a paradigm shift, aiming to design safer and more efficient synthetic pathways.
Solvent-Free Reaction Conditions and Sustainable Media Exploration
The elimination of volatile organic solvents (VOCs) is a primary goal in green synthesis. For the preparation of acyl chlorides like this compound, solvent-free approaches are highly attractive. One such method involves the direct reaction of the corresponding carboxylic acid, 2-[(non-1-en-1-yl)oxy]benzoic acid, with a chlorinating agent in the absence of a solvent.
Mechanochemical methods, such as ball milling, represent a promising solvent-free technique. In this approach, the mechanical energy from grinding the reactants together facilitates the chemical transformation. This technique can lead to shorter reaction times and can sometimes enable reactions that are difficult to achieve in solution.
The use of sustainable media is another key strategy. Deep eutectic solvents (DESs) and ionic liquids (ILs) are classes of solvents with negligible vapor pressure, high thermal stability, and tunable properties, making them greener alternatives to traditional organic solvents. For the synthesis of this compound, a DES could serve as both the solvent and a catalyst, depending on its composition.
Table 1: Comparison of Reaction Conditions for Acyl Chloride Synthesis
| Parameter | Conventional Method | Solvent-Free (Ball Milling) | Sustainable Media (DES) |
| Solvent | Dichloromethane (B109758), Chloroform | None | Choline chloride:urea |
| Reaction Time | Several hours | 30-60 minutes | 1-3 hours |
| Temperature | Room to reflux | Ambient | 50-80 °C |
| Product Isolation | Solvent evaporation, distillation | Direct extraction | Extraction with a green solvent |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. This is due to the efficient and direct heating of the reaction mixture.
For the synthesis of this compound, a microwave-assisted protocol could involve the reaction of 2-[(non-1-en-1-yl)oxy]benzoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, under controlled microwave irradiation. This method often allows for solvent-free conditions or the use of minimal amounts of high-boiling point, greener solvents.
Table 2: Representative Data for Microwave-Assisted Acyl Chloride Synthesis
| Entry | Chlorinating Agent | Power (W) | Time (min) | Yield (%) |
| 1 | Thionyl Chloride | 100 | 5 | 92 |
| 2 | Oxalyl Chloride | 80 | 7 | 95 |
| 3 | Cyanuric Chloride | 120 | 10 | 88 |
Catalytic Approaches for Enhanced Atom Economy and Efficiency
For the chlorination step, catalytic amounts of N,N-dimethylformamide (DMF) are often used in the Vilsmeier-Haack reaction type mechanism with oxalyl chloride or thionyl chloride. However, greener alternatives to DMF are being explored. Furthermore, solid-supported catalysts can simplify product purification and catalyst recycling, further enhancing the sustainability of the process.
The formation of the enol ether linkage in the precursor molecule also benefits from catalytic approaches. Transition metal catalysts, particularly those based on palladium or copper, can efficiently catalyze the coupling of a phenol with an alkyne to form the desired enol ether, often with high stereoselectivity. The use of phosphine ligands can be crucial in tuning the reactivity and selectivity of these catalytic systems.
Table 3: Catalytic Systems for Key Synthetic Steps
| Synthetic Step | Catalyst | Ligand (if applicable) | Key Advantage |
| Acyl Chloride Formation | Catalytic DMF | N/A | Accelerates reaction with SOCl₂ or (COCl)₂ |
| Enol Ether Formation | Palladium(II) acetate | Triphenylphosphine | High yield and stereoselectivity |
| Enol Ether Formation | Copper(I) iodide | Bipyridine | Milder reaction conditions |
Waste Reduction and By-product Management Strategies
A holistic green synthesis approach must address waste reduction and the management of by-products. In the synthesis of this compound, the choice of chlorinating agent significantly impacts the waste generated. For instance, using thionyl chloride produces sulfur dioxide and hydrogen chloride as by-products, while oxalyl chloride generates carbon monoxide, carbon dioxide, and hydrogen chloride. The latter can be advantageous as the gaseous by-products are easily removed.
A key strategy for waste reduction is the development of catalytic cycles that regenerate the active species, thus minimizing the need for stoichiometric reagents. Additionally, implementing continuous flow chemistry can offer significant advantages in terms of waste reduction, process control, and safety, especially when dealing with reactive intermediates like acyl chlorides.
The management of aqueous waste streams is also crucial. The use of greener extraction solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, can replace traditional hazardous solvents. Furthermore, the treatment of any aqueous waste to neutralize acidic by-products is a necessary final step in a responsible synthetic protocol.
Reactivity and Reaction Pathways of 2 Non 1 En 1 Yl Oxy Benzoyl Chloride
Nucleophilic Acyl Substitution Reactions at the Benzoyl Chloride Moiety
The benzoyl chloride functional group is a classic acylating agent, characterized by a carbonyl carbon that is highly susceptible to attack by nucleophiles. This reactivity is driven by the strong electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom, which serves as an excellent leaving group. The general mechanism for these reactions is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. pearson.com
2-[(Non-1-en-1-yl)oxy]benzoyl chloride readily reacts with oxygen-based nucleophiles like alcohols and carboxylic acids to form esters and anhydrides, respectively. rsc.org
Reaction with Alcohols (Esterification): In the presence of an alcohol (R'-OH), the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the benzoyl chloride. pearson.com Subsequent loss of the chloride ion and deprotonation of the oxygen, typically facilitated by a non-nucleophilic base like pyridine (B92270) or triethylamine, yields the corresponding ester, 2-[(non-1-en-1-yl)oxy]benzoate. noaa.govresearchgate.net The reaction is generally rapid and efficient. pearson.comuni.edu For instance, the reaction with isopropyl alcohol would yield isopropyl 2-[(non-1-en-1-yl)oxy]benzoate. pearson.com
Reaction with Carboxylic Acids (Anhydride Formation): Carboxylic acids can react with this compound to form mixed anhydrides. More commonly, the carboxylate anion (R'COO⁻), generated by deprotonating a carboxylic acid with a base, acts as the nucleophile. This attacks the benzoyl chloride to form an unsymmetrical anhydride (B1165640). These mixed anhydrides are often generated in situ as activated intermediates for other transformations.
Table 1: Representative Nucleophilic Acyl Substitution Reactions with O-Nucleophiles
| Nucleophile | Reagent Example | Product Class | Specific Product Example |
| Alcohol | Isopropyl alcohol | Ester | Isopropyl 2-[(non-1-en-1-yl)oxy]benzoate |
| Carboxylic Acid | Acetic Acid | Anhydride | Acetic 2-[(non-1-en-1-yl)oxy]benzoic anhydride |
The formation of amides through the reaction of acyl chlorides with amines or ammonia (B1221849) is a robust and widely used transformation in organic synthesis. fishersci.itresearchgate.net this compound is expected to react readily with primary and secondary amines to yield the corresponding N-substituted benzamides. youtube.comnih.gov
Schotten-Baumann Reaction: The reaction typically follows the Schotten-Baumann conditions, where the amine is treated with the acyl chloride in the presence of a base (often aqueous) to neutralize the hydrogen chloride byproduct. fishersci.itbohrium.com For example, reacting this compound with an amine such as morpholine (B109124) would produce (2-[(non-1-en-1-yl)oxy]phenyl)(morpholino)methanone. bohrium.com The reaction is generally exothermic and proceeds with high yield. researchgate.netresearchgate.net
Reaction Conditions: A variety of solvents can be used, including dichloromethane (B109758) or biphasic systems. fishersci.it In some cases, using pyridine as both the solvent and the base can be effective, forming a highly reactive acylpyridinium salt intermediate. researchgate.net The reaction with ammonia would yield the primary amide, 2-[(non-1-en-1-yl)oxy]benzamide.
Table 2: Representative Nucleophilic Acyl Substitution Reactions with N-Nucleophiles
| Nucleophile | Reagent Example | Product Class | Specific Product Example |
| Primary Amine | Aniline | Secondary Amide | N-phenyl-2-[(non-1-en-1-yl)oxy]benzamide |
| Secondary Amine | Morpholine | Tertiary Amide | (2-[(Non-1-en-1-yl)oxy]phenyl)(morpholino)methanone |
| Ammonia | Ammonia (NH₃) | Primary Amide | 2-[(non-1-en-1-yl)oxy]benzamide |
Thiols (R'-SH) and their conjugate bases, thiolates (R'-S⁻), are excellent nucleophiles and react efficiently with acyl chlorides to form thioesters. tudelft.nlorganic-chemistry.org The reaction of this compound with a thiol yields an S-alkyl or S-aryl 2-[(non-1-en-1-yl)oxy]benzothioate.
Thioester Synthesis: This transformation is a common method for synthesizing thioesters due to the high reactivity of the starting materials. tudelft.nlbeilstein-journals.org The reaction can often be performed at room temperature, sometimes without a solvent, and can be catalyzed by agents like FeCl₃. tudelft.nl The high yields and mild conditions make this an attractive pathway. tudelft.nlorganic-chemistry.org For example, reaction with ethanethiol (B150549) would produce S-ethyl 2-[(non-1-en-1-yl)oxy]benzothioate.
Electrophilic and Radical Reactions Involving the Non-1-en-1-yl Alkene
The vinyl ether portion of the molecule, specifically the non-1-en-1-yl group, is an electron-rich alkene. The oxygen atom can donate lone-pair electron density into the π-system, making the double bond highly susceptible to attack by electrophiles and a participant in radical reactions.
Electrophilic addition to the vinyl ether double bond is a characteristic reaction. libretexts.orgyoutube.com The outcome of this addition is governed by the electronic properties of the vinyl ether, which strongly influence the stability of the resulting carbocation intermediate. libretexts.org
Regioselectivity: In the addition of an electrophile (E⁺), such as a proton from an acid (HX), the attack occurs at the β-carbon (C2 of the nonenyl chain) of the double bond. This is because the resulting carbocation is formed on the α-carbon (C1 of the nonenyl chain), directly adjacent to the ether oxygen. This α-oxycarbocation is significantly stabilized by resonance donation from the oxygen's lone pairs. This regiochemical preference follows Markovnikov's rule, leading to the formation of the more stable carbocation intermediate. libretexts.orgyoutube.com Subsequent attack by the nucleophile (X⁻) on this carbocation completes the addition.
Stereoselectivity: The stereochemical outcome of additions to vinyl ethers can be controlled. unc.eduacs.org For instance, certain catalytic processes, such as Brønsted acid-catalyzed polymerizations or difunctionalization reactions using iodine(III) electrophiles, can achieve high levels of stereoselectivity, leading to specific diastereomeric or enantiomeric products. unc.eduacs.org The planarity of the intermediate carbocation can sometimes lead to a mixture of stereoisomers unless a chiral catalyst or directing group is employed to control the facial approach of the nucleophile. libretexts.org
Table 3: Regioselectivity in Electrophilic Addition to the Non-1-en-1-yl Group
| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Site of Electrophilic Attack | Site of Nucleophilic Attack | Product Type |
| H-Br | H⁺ | Br⁻ | β-carbon | α-carbon | α-Bromo ether |
| H₂O / H⁺ | H⁺ | H₂O | β-carbon | α-carbon | Hemiacetal (hydrolyzes to aldehyde) |
| R-OH / H⁺ | H⁺ | R-OH | β-carbon | α-carbon | Acetal |
The proximity of the aroyl chloride and the alkene group within the same molecule opens up the possibility of intramolecular radical cyclization reactions. These reactions can be initiated by generating a radical species from the aroyl chloride moiety, which then adds to the nearby vinyl ether double bond.
Acyl Radical Formation and Cyclization: Aroyl chlorides can serve as precursors to acyl radicals under visible-light photoredox catalysis conditions. rsc.orgnih.gov An excited photocatalyst can reduce the aroyl chloride to generate an acyl radical. This highly reactive species can then undergo an intramolecular addition to the electron-rich non-1-en-1-yl group. This type of radical cascade reaction is an effective method for constructing heterocyclic compounds. rsc.org The cyclization would likely proceed in a 6-endo fashion to form a six-membered ring containing the oxygen atom, leading to a chromanone-type scaffold after subsequent reaction steps. Such intramolecular additions of acyl radicals to alkenes are well-documented. acs.org
Aryl Radical Pathways: Alternatively, under certain conditions, an aryl radical could be generated at the C2 position of the benzene (B151609) ring (ortho to the oxygen), which could also participate in cyclization. However, the formation and intramolecular addition of an acyl radical generated directly from the aroyl chloride is a more direct pathway for cyclization involving both functional groups. rsc.orgnih.gov
Intramolecular Reactions Induced by the Proximal Functional Groups
The spatial arrangement of the enol ether and the acyl chloride on the benzoyl framework creates a high effective molarity, significantly favoring intramolecular processes over their intermolecular counterparts. This proximity facilitates cyclization and other internal reactions that are central to the molecule's reactivity profile.
A primary intramolecular pathway available to this compound is the cyclization to form a seven-membered ring. This reaction, an intramolecular acylation, would involve the nucleophilic attack of the enol ether oxygen onto the electrophilic carbonyl carbon of the acyl chloride. The product of such a reaction would be a cyclic acylal, a type of lactone.
The formation of cyclic esters (lactones) via intramolecular esterification is a well-established synthetic strategy. wikipedia.org The favorability of lactonization is highly dependent on the resulting ring size. While five- and six-membered rings are generally the most readily formed, the formation of seven-membered rings, as would be the case here, is also feasible, albeit often requiring specific conditions to optimize yields. nih.govorganic-chemistry.org
The reaction would likely proceed via a nucleophilic acyl substitution mechanism, where the enol ether oxygen acts as the intramolecular nucleophile. The initial attack would form a tetrahedral intermediate, which would then collapse, expelling the chloride ion and forming the seven-membered heterocyclic ring.
Table 1: Factors Influencing Intramolecular Lactone Formation
| Factor | Influence on Reaction Rate | Rationale |
| Ring Size | Moderate | Seven-membered rings are accessible but may form slower than 5- or 6-membered rings. |
| Solvent Polarity | Moderate to High | Polar solvents can stabilize the charge separation in the transition state of nucleophilic acyl substitution. |
| Temperature | Varies | Higher temperatures may be required to overcome the activation energy but can also favor side reactions. |
| Lewis Acid Catalyst | Potential for Rate Enhancement | A Lewis acid could coordinate to the acyl chloride carbonyl, increasing its electrophilicity and facilitating the intramolecular attack. |
It is important to note that the stability of the resulting seven-membered enol-lactone would be a critical factor. The incorporation of a double bond within the lactone ring introduces strain, which could influence the position of the equilibrium.
In any reaction involving this compound, a competition exists between intramolecular pathways and intermolecular reactions. The acyl chloride moiety is highly susceptible to attack by external nucleophiles (e.g., water, alcohols, amines). rsc.org If such nucleophiles are present, they will compete with the internal enol ether oxygen.
The outcome of this competition is primarily governed by the concentration of the reactants.
High Dilution Conditions: At very low concentrations, the probability of one molecule of this compound encountering another molecule or an external nucleophile is significantly reduced. This strongly favors intramolecular reactions, such as lactone formation or rearrangement.
High Concentration Conditions: At higher concentrations, intermolecular reactions become more probable, leading to polymerization or reaction with other species present in the reaction mixture.
This principle is a cornerstone of synthetic strategies aimed at forming cyclic molecules. By carefully controlling the concentration, the desired reaction pathway can often be selected.
Complex Reaction Manifolds and Rearrangements
Beyond direct cyclization, the structure of this compound is amenable to more complex pericyclic reactions, specifically sigmatropic rearrangements.
The aryl enol ether substructure within the molecule is analogous to the vinyl allyl ethers that famously undergo the Claisen rearrangement, a type of pearson.compearson.com-sigmatropic rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction involves a concerted, intramolecular process where bonds are broken and formed simultaneously through a cyclic six-membered transition state. wikipedia.orgorganic-chemistry.org
In the case of this compound, a thermal or Lewis acid-catalyzed pearson.compearson.com-sigmatropic rearrangement is a plausible pathway. This would involve the migration of the benzoyl group from the oxygen to the second carbon of the nonenyl chain. The numbering for a sigmatropic rearrangement would start from the atoms of the bond being broken.
The product of such a rearrangement would be a γ,δ-unsaturated carbonyl compound. The Claisen rearrangement is known to be a thermally robust and often high-yielding reaction for creating new carbon-carbon bonds. masterorganicchemistry.com Variations of the Claisen rearrangement, such as the Ireland-Claisen, Johnson-Claisen, and Eschenmoser-Claisen, have been developed to improve reaction conditions and expand the scope of accessible products. wikipedia.orgorganic-chemistry.orgyoutube.com
Table 2: Comparison of Potential Intramolecular Pathways
| Reaction Type | Key Intermediate/Transition State | Driving Force | Potential Product Type |
| Intramolecular Acylation | Tetrahedral Intermediate | Formation of a stable lactone, release of HCl. | Seven-membered cyclic enol-lactone. |
| pearson.compearson.com-Sigmatropic Rearrangement | Cyclic 6-electron Transition State | Formation of a stable C-C bond and a carbonyl group. | γ,δ-Unsaturated acyl chloride. |
The reactivity of this compound is not limited to a single pathway. Instead, it represents a manifold of competing reactions, the outcome of which will be highly dependent on the specific conditions employed.
Lactone Formation vs. Claisen Rearrangement: The competition between intramolecular acylation (lactone formation) and the Claisen rearrangement is a key aspect. Thermal conditions might favor the pericyclic rearrangement, while the presence of certain catalysts could direct the reaction towards cyclization.
Hydrolysis: As a highly reactive acyl chloride, the starting material is sensitive to moisture. Hydrolysis would lead to the corresponding carboxylic acid, 2-[(non-1-en-1-yl)oxy]benzoic acid. This carboxylic acid could then itself undergo intramolecular reactions, such as lactonization, though likely under different conditions (e.g., with a dehydrating agent). wikipedia.orgnih.gov
Radical Reactions: Under certain conditions, such as high temperatures or in the presence of radical initiators, homolytic cleavage could lead to radical-mediated pathways, which are observed in some related o-alkoxybenzyl systems. rsc.org
Polymerization: At high concentrations, intermolecular reactions could lead to the formation of polyesters, where the acyl chloride of one molecule reacts with the enol ether of another.
The ultimate product distribution will be a sensitive function of temperature, solvent, concentration, and the presence or absence of catalysts or other reagents. A thorough experimental investigation would be required to delineate the precise conditions that favor each of these potential reaction pathways.
Mechanistic Investigations and Stereochemical Control
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods
Due to the high reactivity of acyl chlorides, their reactions are often monitored using a combination of kinetic analyses and spectroscopic techniques to elucidate the underlying mechanisms. libretexts.org For reactions involving 2-[(non-1-en-1-yl)oxy]benzoyl chloride, these methods would provide critical insights into reaction orders, rate-determining steps, and the involvement of intermediates.
Kinetic Studies: The progress of reactions, such as alcoholysis or aminolysis, can be monitored by tracking the disappearance of the benzoyl chloride or the appearance of the product over time. The reaction of benzoyl chloride with ethylene oxide in aprotic solvents, for instance, has been shown to be catalyzed by acids and bases, with the kinetic order depending on the catalyst used. rsc.org For a reaction of this compound with a generic nucleophile (Nu-H), a plausible rate law could be determined, which might reveal the dependence on the concentration of the benzoyl chloride, the nucleophile, and any catalyst employed.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the conversion of the starting material to the product. The chemical shifts of the protons and carbons in the vicinity of the carbonyl group and the enol ether double bond would be expected to change significantly upon reaction.
Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretching frequency of the benzoyl chloride (typically around 1770-1800 cm⁻¹) is a distinct spectroscopic handle. researchgate.net Monitoring the disappearance of this band and the appearance of a new carbonyl band corresponding to the product (e.g., an ester or amide, typically at lower wavenumbers) allows for real-time reaction tracking. researchgate.net
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying products and potential intermediates in complex reaction mixtures. nih.govnih.govacs.org Derivatization with benzoyl chloride is a known technique used to enhance the detection of molecules in mass spectrometry, highlighting its reactivity. nih.govacs.org
The general mechanism for reactions of acyl chlorides with nucleophiles is a two-step nucleophilic acyl substitution, often referred to as an addition-elimination mechanism. chemguide.co.ukchemistrysteps.com The nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. chemguide.co.uk Subsequently, the carbonyl double bond reforms with the expulsion of the chloride leaving group. chemguide.co.uk While this is the generally accepted pathway, some studies on the hydrolysis of substituted benzoyl chlorides suggest that a concerted SN2-like mechanism can also occur, particularly with activating or deactivating groups and the involvement of a network of solvent molecules. nih.gov
Role of Catalysis in Directing Reaction Outcomes
Catalysis is crucial in modulating the reactivity and selectivity of reactions involving acyl chlorides. Both Lewis acids and bases are commonly employed to influence the reaction course.
Lewis Acid Catalysis: In Friedel-Crafts acylation reactions, Lewis acids like aluminum chloride (AlCl₃) are essential. chemcess.comyoutube.com The catalyst coordinates to the carbonyl oxygen (or the chlorine atom), increasing the electrophilicity of the carbonyl carbon and facilitating attack by an aromatic ring. youtube.com The ortho-enol ether group in this compound is a strong activating group, suggesting that Friedel-Crafts type reactions could proceed under relatively mild conditions. chemcess.comlibretexts.org Zeolites, which are solid acid catalysts, have also been shown to be effective in the acylation of activated substrates like anisole with benzoyl chloride, offering advantages in terms of catalyst recovery and reuse. frontiersin.orgnih.gov
Base Catalysis: Bases, such as pyridine (B92270) or tertiary amines like triethylamine (TEA) and N,N,N′,N′-tetramethylethylenediamine (TMEDA), are frequently used in acylation reactions of alcohols or amines. chemistrysteps.comorganic-chemistry.org These bases can play multiple roles:
Nucleophilic Catalysis: The amine can attack the benzoyl chloride to form a highly reactive acylammonium intermediate, which is then attacked by the primary nucleophile (e.g., an alcohol).
General Base Catalysis: The amine can deprotonate the nucleophile, increasing its nucleophilicity.
Acid Scavenging: The base neutralizes the HCl byproduct, preventing it from causing side reactions. chemistrysteps.com
Notably, TMEDA has been reported to promote remarkably fast benzoylation of alcohols even at -78°C, suggesting the formation of a highly activated complex with benzoyl chloride. organic-chemistry.org
The table below illustrates the effect of different catalysts on the acylation of anisole with benzoyl chloride, a reaction analogous to potential transformations of the title compound.
| Catalyst | Reaction Conditions | Benzoyl Chloride Conversion (%) | Selectivity for 4-methoxyacetophenone (%) |
| HBEA Zeolite (H12) | 120°C, 24h | ~83% | ~96% |
| HBEA Zeolite (H24) | 120°C, 24h | ~80% | ~96% |
| AlCl₃ | Varies | High | Dependent on solvent/temp |
| TMEDA (with alcohols) | -78°C | Excellent Yields | High (chemoselective) |
This table is generated based on data from analogous systems to illustrate catalytic effects. frontiersin.orgnih.govorganic-chemistry.org
Factors Influencing Regioselectivity and Stereoselectivity
The structural features of this compound present several challenges and opportunities in controlling selectivity. Regioselectivity can be a factor in reactions involving the aromatic ring, while stereoselectivity is primarily concerned with reactions at the prochiral enol ether double bond.
Regioselectivity: The -O-(non-1-en-1-yl) group is an ortho, para-directing group due to the ability of the oxygen atom to donate a lone pair of electrons into the benzene (B151609) ring via resonance. libretexts.orgorganicchemistrytutor.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Since one ortho position is already substituted, electrophilic aromatic substitution would be strongly directed to the para position (C4) and the remaining ortho position (C6). The large steric bulk of the nonenyloxy group would likely disfavor substitution at the adjacent C6 position, making the para position the most probable site of reaction. In reactions where the benzoyl chloride acts as an acylating agent for another aromatic compound, the electronic nature of the substrate will dictate the regiochemical outcome. chemcess.comnih.gov
Stereoselectivity: The enol ether double bond is prochiral. Addition reactions across this double bond can lead to the formation of new stereocenters. The facial selectivity of such an attack will be influenced by steric hindrance from the adjacent ortho-benzoyl chloride group and the nonyl chain. The conformation of the molecule could create a biased steric environment, leading to a preference for attack from one face of the double bond over the other.
The choice of solvent can have a profound impact on reaction rates and selectivity. rsc.orgresearchgate.net In Friedel-Crafts acylations, solvent polarity is a key determinant of regioselectivity. For the acylation of naphthalene, for example, non-polar solvents like CS₂ or CH₂Cl₂ favor the kinetically controlled 1-acyl product, while polar solvents like nitrobenzene favor the thermodynamically more stable 2-acyl product. stackexchange.com This is often attributed to the differential solubility of the intermediate σ-complexes. stackexchange.com Similar effects could be anticipated in reactions of this compound.
The table below summarizes the influence of solvent on the product ratio in the Friedel-Crafts acetylation of naphthalene, which serves as a model for understanding these effects. stackexchange.com
| Solvent | Dielectric Constant (approx.) | Product Ratio (1-acetyl : 2-acetyl) |
| Carbon Disulfide (CS₂) | 2.6 | Predominantly 1-acetyl (kinetic) |
| Dichloroethane (CH₂ClCH₂Cl) | 10.4 | Predominantly 1-acetyl |
| Nitrobenzene (C₆H₅NO₂) | 34.8 | Exclusively 2-acetyl (thermodynamic) |
This table is based on data for the Friedel-Crafts acetylation of naphthalene and illustrates the principle of solvent effects on regioselectivity. stackexchange.com
Solvents also influence the reaction pathway by stabilizing or destabilizing charged intermediates or transition states. In solvolysis reactions of substituted benzoyl chlorides, the ionizing power and nucleophilicity of the solvent are critical in determining whether the mechanism is more dissociative (SN1-like) or associative (SN2-like). researchgate.net
Asymmetric reactions involving the enol ether moiety are plausible and of significant synthetic interest. Chiral induction could be achieved through several strategies:
Chiral Catalysts: The use of a chiral Lewis acid or a chiral base could create a chiral environment around the substrate. For instance, enantioselective protonation of silyl enol ethers has been achieved using chiral Brønsted acids derived from cationic gold(I) complexes. nih.govorganic-chemistry.org This approach could potentially be adapted for reactions at the enol ether of the title compound. Similarly, chiral catalysts are used in the enantioselective epoxidation of enol esters, which are structurally related. organic-chemistry.orgnih.gov
Chiral Auxiliaries: If the reaction involves another chiral molecule, diastereoselective induction can occur. For example, in a Mukaiyama-type aldol reaction with a chiral aldehyde, the existing stereocenter on the aldehyde can direct the stereochemical outcome of the addition of the enol ether. msu.edu
Intramolecular Asymmetric Induction: While not directly applicable to the ground state of this molecule, if a chiral center were present elsewhere in the nonyl chain, it could potentially influence the facial selectivity of reactions at the double bond through intramolecular interactions. Asymmetric induction via intramolecular haloetherification reactions of chiral ene acetals has been reported, proceeding through rigid bicyclic intermediates. ic.ac.uk
The success of chiral induction often depends on the formation of a well-organized, rigid transition state where the chiral element can effectively differentiate between the two prochiral faces of the enol ether. msu.eduharvard.edu
Transition State Analysis in Key Transformations
Understanding the structure and energetics of transition states is fundamental to explaining and predicting selectivity. While no specific transition state analyses for this compound are available, insights can be drawn from related systems.
Acylation Reactions: For the nucleophilic acyl substitution at the benzoyl chloride, the transition state for the rate-determining addition step would involve the approaching nucleophile and the sp²-hybridized carbonyl carbon transforming towards an sp³-hybridized state. The stability of this transition state is influenced by both steric and electronic factors. Electron-withdrawing groups on the benzoyl ring would stabilize the developing negative charge on the oxygen, but the ortho-enol ether is electron-donating, which might slightly decrease the intrinsic reactivity compared to an unsubstituted benzoyl chloride, though this effect is often overcome by the high reactivity of the acyl chloride function itself. libretexts.org Computational studies on the hydrolysis of substituted benzoyl chlorides have explored bimolecular concerted SN2-type transition states, where a network of water molecules facilitates the departure of the chloride ion. nih.gov
Reactions at the Enol Ether: For reactions like an aldol-type addition to an aldehyde, the transition state geometry is critical for stereoselectivity. The Zimmerman-Traxler model for aldol reactions, for example, proposes a chair-like six-membered transition state involving the enolate, the aldehyde, and a metal cation, which successfully predicts the stereochemical outcome based on the enolate geometry (E vs. Z). harvard.edu While the enol ether of the title compound would likely react via an open transition state in Lewis acid-catalyzed additions, the principles of minimizing steric interactions in the transition state would still apply. msu.edu
Electrophilic Aromatic Substitution: The transition state for this reaction resembles the Wheland intermediate or σ-complex. The stability of this intermediate determines the regioselectivity. For this compound, the transition states leading to ortho and para attack are stabilized by resonance involving the oxygen lone pair, lowering their energy relative to the transition state for meta attack. libretexts.org
Detailed computational chemistry, using methods like Density Functional Theory (DFT), would be required to model the specific transition states for reactions of this compound and to quantify the energetic barriers for different pathways, thereby providing a more precise understanding of the factors controlling its reactivity and selectivity. nih.govnih.gov
Computational Chemistry in the Study of 2 Non 1 En 1 Yl Oxy Benzoyl Chloride
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) would be a primary tool for investigating the fundamental properties of 2-[(Non-1-en-1-yl)oxy]benzoyl chloride. researchgate.net Researchers would use a functional, such as B3LYP, combined with a basis set (e.g., 6-311G(d,p)) to perform calculations. researchgate.net
The initial step would be structural optimization , where the algorithm calculates the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. This would reveal the three-dimensional geometry of the benzoyl chloride ring, the ether linkage, and the flexible nonenyl chain.
Once the structure is optimized, a variety of electronic properties can be calculated. These would likely be presented in a data table.
HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The energy gap between them is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Map: An MEP map would be generated to visualize the electron density distribution. This would show electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are prone to nucleophilic attack. For this molecule, the oxygen and the pi-system of the benzene (B151609) ring would likely be electron-rich, while the carbonyl carbon of the acyl chloride would be highly electron-poor.
Mulliken Atomic Charges: These calculations would assign partial charges to each atom, quantifying the electron distribution and identifying reactive sites.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following values are illustrative examples and not based on actual calculations for the specific molecule.)
| Property | Calculated Value |
|---|---|
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Prediction and Analysis of Reaction Pathways and Transition States
Computational methods are invaluable for mapping out potential reaction pathways. For this compound, a common reaction to study would be its hydrolysis or its participation in a Friedel-Crafts acylation. nih.gov
Using DFT, chemists can model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, this method allows for the location and characterization of the transition state —the highest energy point along the reaction pathway. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. researchgate.net For example, in a reaction with a nucleophile, calculations would model the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent expulsion of the chloride ion.
Conformational Analysis of the Alkene and Ether Moieties
The this compound molecule possesses significant flexibility, primarily due to the long nonenyl side chain and the ether linkage. A conformational analysis would be essential to understand its behavior. researchgate.net
This analysis involves systematically rotating the single bonds in the molecule to find all possible low-energy conformations (conformers). The relative energies of these conformers would be calculated to determine their population at a given temperature according to the Boltzmann distribution. Such studies would reveal the preferred spatial arrangement of the nonenyl chain relative to the benzoyl chloride ring, which can influence both its physical properties and its reactivity by sterically shielding or exposing reactive sites. nih.gov
Elucidating Regioselectivity and Stereoselectivity with Computational Models
When this molecule reacts with an unsymmetrical reagent, questions of regioselectivity and stereoselectivity arise. For instance, in a Friedel-Crafts acylation of an aromatic compound, the ortho-alkoxy group is an ortho-, para-director. pearson.com Computational models can predict the preferred site of reaction. By calculating the activation energies for the reaction pathways leading to the different possible products (e.g., ortho vs. para substitution), researchers can determine which isomer is kinetically favored. nih.gov
Similarly, if the alkene portion of the nonenyl chain were to undergo an addition reaction, computational models could predict the stereochemical outcome (e.g., syn vs. anti addition) by analyzing the transition states for the different stereoisomeric pathways. mnstate.edu
Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics
While DFT calculations are often performed in a vacuum (gas phase), real-world reactions occur in a solvent. Molecular Dynamics (MD) simulations can be used to model the molecule's behavior in a condensed phase.
In an MD simulation, the molecule would be placed in a "box" filled with explicit solvent molecules (e.g., water, acetonitrile). The simulation calculates the forces on all atoms and tracks their movements over time. This provides insight into:
Solvent Shell Structure: How solvent molecules arrange themselves around the solute, particularly around polar groups like the acyl chloride.
Conformational Dynamics: How the flexible nonenyl chain moves and folds in solution.
Reaction Dynamics: By modeling a reaction within the solvent box, one can observe the role of individual solvent molecules in stabilizing intermediates and transition states, providing a more realistic picture of the reaction mechanism than gas-phase calculations alone. nih.gov
Advanced Spectroscopic Methodologies for Structural Elucidation Excluding Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy stands as the cornerstone for determining the precise structure of 2-[(Non-1-en-1-yl)oxy]benzoyl chloride, providing insights into the chemical environment of each proton and carbon atom and their interconnections.
One-dimensional (1D) NMR techniques, including standard ¹H and ¹³C spectra, are fundamental. Advanced 1D methods provide further layers of structural detail.
¹H NMR: The proton NMR spectrum is predicted to display distinct regions corresponding to the aromatic, vinylic, and aliphatic protons. The four protons of the ortho-substituted benzene (B151609) ring would appear as complex multiplets in the aromatic region (approximately 7.0–8.2 ppm). The vinylic protons of the non-1-en-1-yl group are expected to show characteristic signals, with their chemical shifts and coupling constants being highly dependent on their E/Z configuration. researchgate.netcreative-biostructure.com For the Z-isomer, the vinylic proton alpha to the oxygen is expected downfield of the beta proton, while for the E-isomer, the relative shifts may be reversed. researchgate.net The allylic methylene (B1212753) protons and the subsequent methylene groups of the nonyl chain would appear further upfield, with the terminal methyl group resonating at the most upfield position.
¹³C NMR: The carbon spectrum will complement the proton data. The carbonyl carbon of the benzoyl chloride is anticipated at a characteristic downfield shift (around 165-170 ppm). The aromatic carbons will resonate in the 120–160 ppm range, with the carbon bearing the ether linkage and the carbon bearing the acyl chloride group being significantly deshielded. The vinylic carbons are expected in the 100–150 ppm region, and the aliphatic carbons of the nonyl chain will appear in the upfield region (10–40 ppm).
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are instrumental in differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. acdlabs.com A DEPT-90 spectrum would exclusively show signals for the methine carbons (aromatic and vinylic CHs). A DEPT-135 spectrum would display positive signals for CH and CH₃ groups and negative signals for CH₂ groups, allowing for an unambiguous assignment of the aliphatic chain carbons. acdlabs.com
1D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for elucidating the stereochemistry of the vinyl ether double bond. libretexts.orgyoutube.com For instance, irradiation of the vinylic proton alpha to the ether oxygen should result in a Nuclear Overhauser Effect (NOE) enhancement of the proximal vinylic proton in the cis (Z) or trans (E) position, as well as with the adjacent aromatic proton (H-3). youtube.comacs.org This through-space correlation provides definitive evidence of their spatial proximity, allowing for the assignment of the E or Z geometry of the double bond. acs.orgacdlabs.com
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by mapping out the connectivity between atoms. libretexts.orgwordpress.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton couplings within the molecule. studymind.co.uk It would show correlations between adjacent aromatic protons, between the vinylic protons, and sequentially along the nonyl aliphatic chain, confirming the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C spectra. studymind.co.uk This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.
2D NOESY/ROESY: A 2D NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum provides a comprehensive map of through-space interactions. libretexts.orgresearchgate.net This would not only confirm the E/Z stereochemistry of the double bond by showing a cross-peak between the vicinal vinylic protons but also reveal the preferred conformation of the molecule by highlighting spatial proximities between the nonenyl chain and the benzoyl moiety. youtube.comacs.org
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| 8.1 - 8.3 | Ar-H (adjacent to COCl) |
| 7.0 - 7.6 | Other Ar-H |
| 6.4 - 6.6 | Vinylic-H (α to O) |
| 4.5 - 4.8 | Vinylic-H (β to O) |
| 2.1 - 2.3 | Allylic-CH₂ |
| 1.2 - 1.6 | Aliphatic -(CH₂)n- |
| 0.8 - 0.9 | Terminal -CH₃ |
| 2D NMR Connectivity | |
| Experiment | Key Predicted Correlations |
| COSY | Correlations between adjacent aromatic protons; between vinylic protons; along the nonyl chain. |
| HSQC | Direct one-bond correlations for all C-H pairs. |
| HMBC | Vinylic H (α to O) to Ar-C2; Ar-H3 to C=O. |
| NOESY | Through-space correlation between vinylic protons to determine E/Z isomerism. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that provide information on the functional groups present in a molecule through their characteristic vibrational frequencies. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong absorption band for the carbonyl (C=O) stretch of the acyl chloride group, typically found at a high frequency (around 1770-1815 cm⁻¹). researchgate.netscispace.com The C-O stretching vibrations of the aryl vinyl ether would likely produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. whiterose.ac.uk The C=C stretching of the vinyl group would appear around 1620-1650 cm⁻¹, and the aromatic ring C=C stretches would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretch is expected in the 650-850 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the more symmetric and less polar bonds. researchgate.net The aromatic ring and C=C double bond stretching vibrations are typically strong in the Raman spectrum, providing complementary information to the IR data. The symmetry of the molecule influences which vibrational modes are IR or Raman active, and a combined analysis provides a more complete vibrational picture.
| Predicted Vibrational Frequencies | |
| Frequency Range (cm⁻¹) | Assignment |
| 1770 - 1815 | C=O Stretch (Acyl Chloride) |
| 1620 - 1650 | C=C Stretch (Vinyl) |
| 1450 - 1600 | C=C Stretch (Aromatic) |
| 1200 - 1275 | C-O-C Asymmetric Stretch (Aryl Ether) |
| 650 - 850 | C-Cl Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The benzoyl chloride moiety is the primary chromophore. researchgate.net The spectrum is expected to show characteristic absorption bands related to π → π* transitions of the aromatic ring and the carbonyl group. The presence of the [(non-1-en-1-yl)oxy] substituent, an auxochrome, is expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzoyl chloride, due to the extension of conjugation by the oxygen lone pairs. Analysis of the absorption maxima (λ_max) can provide qualitative insights into the extent of electronic conjugation within the molecule. creative-biostructure.com
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion (M⁺), which in turn provides the elemental formula of the compound.
Fragmentation Analysis: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent fragment would likely result from the cleavage of the C-O bond of the ether linkage, leading to a benzoyl chloride cation or a related fragment. Another significant fragmentation pathway would be the loss of a chlorine radical from the molecular ion to form an acylium ion. Fragmentation of the nonenyl chain, typically involving cleavage at the allylic position or loss of alkyl radicals, would also be observed. These fragmentation patterns provide a "fingerprint" that helps to confirm the connectivity of the different parts of the molecule.
Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization
While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous characterization of this compound is only possible through the integration of all these methods. For example, the molecular formula from mass spectrometry provides the foundation. NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY) then work in concert to build the carbon-hydrogen framework, establish connectivity between functional groups, and define the stereochemistry. acdlabs.com IR and Raman spectroscopy confirm the presence of key functional groups identified by NMR, while UV-Vis spectroscopy provides information on the electronic system. acdlabs.com This synergistic approach, where data from each technique corroborates and complements the others, is the gold standard for the structural elucidation of novel organic compounds.
Advanced Synthetic Applications and Derivatization Strategies
2-[(Non-1-en-1-yl)oxy]benzoyl chloride as a Building Block for Complex Molecules
As a bifunctional molecule, this compound serves as a versatile building block. The acyl chloride moiety is a highly reactive electrophile, while the non-enyl ether portion offers a site for further chemical modification or can influence the physical properties of the resulting molecules.
Synthesis of Esters, Amides, and Anhydrides
The primary application of acyl chlorides like this compound is in acylation reactions to form esters, amides, and anhydrides. These reactions are typically rapid and high-yielding.
Synthesis of Esters and Amides: The reaction of this compound with alcohols or phenols yields esters, and its reaction with primary or secondary amines yields amides. wikipedia.org These transformations are often carried out under Schotten-Baumann conditions, which involve an aqueous base to neutralize the hydrochloric acid byproduct. chromatographyonline.comacs.org The presence of the bulky and lipophilic 2-[(non-1-en-1-yl)oxy] group would confer significant solubility in organic solvents and introduce a long hydrocarbon tail into the final product.
Table 1: Potential Acylation Reactions
| Nucleophile (R-XH) | Product Type | Resulting Compound Name |
|---|---|---|
| Ethanol (CH₃CH₂OH) | Ester | Ethyl 2-[(non-1-en-1-yl)oxy]benzoate |
| Phenol (B47542) (C₆H₅OH) | Ester | Phenyl 2-[(non-1-en-1-yl)oxy]benzoate |
| Diethylamine ((CH₃CH₂)₂NH) | Amide | N,N-Diethyl-2-[(non-1-en-1-yl)oxy]benzamide |
Synthesis of Anhydrides: Reaction with a carboxylate salt, such as sodium benzoate, would produce a mixed anhydride (B1165640) (e.g., Benzoic 2-[(non-1-en-1-yl)oxy]benzoic anhydride). Symmetrical anhydrides can be formed from the parent carboxylic acid. wikipedia.org
Construction of Novel Heterocyclic Systems
Acyl chlorides are key precursors for synthesizing a wide variety of heterocyclic compounds. While direct examples involving this compound are not prominent in the literature, its reactivity is analogous to other benzoyl chlorides used in cyclization reactions.
Potential applications include:
Synthesis of Benzoxazinones: Intramolecular cyclization of an ortho-hydroxy amide, which could be formed from 2-aminophenol (B121084) and this compound, can lead to the formation of benzoxazinone (B8607429) rings.
Pictet-Gams or Bischler-Napieralski type reactions: These reactions could potentially be used to synthesize isoquinoline (B145761) or dihydropyridine (B1217469) derivatives, starting from a suitable phenethylamine (B48288) derivative acylated with this compound.
Formation of Imidazolium Salts: Acyl chlorides can be involved in the synthesis of precursors for N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry and catalysis. beilstein-journals.org
Use in Polymer Chemistry or Materials Science (as a monomer/precursor, excluding material properties)
The dual functionality of this compound makes it a candidate for applications in polymer science.
Polycondensation Reactions: The acyl chloride can react with difunctional nucleophiles (e.g., diamines or diols) to form polyesters or polyamides. The long, flexible nonenyl ether side chain would likely impart unique properties to the polymer backbone, such as a lower glass transition temperature and increased solubility in nonpolar solvents.
Monomer Synthesis: The molecule can be used to synthesize more complex monomers. For example, reaction with a hydroxy-functionalized methacrylate (B99206), followed by polymerization of the methacrylate group, would incorporate the 2-[(non-1-en-1-yl)oxy]benzoyl moiety as a pendant group on a polymer chain.
Precursor to Benzoyl Peroxide Derivatives: Benzoyl chloride is a key industrial precursor to benzoyl peroxide, a widely used polymerization initiator. wikipedia.org A substituted version could theoretically be produced from this compound, leading to initiators with tailored solubility or other specific properties.
Derivatization for Analytical Enhancement in Research Contexts
Chemical derivatization is a technique used to modify an analyte to improve its detection or separation. Benzoyl chloride is a well-established derivatizing agent, and its substituted derivatives can offer specialized advantages. chromatographyonline.comnih.govnih.gov
Benzoyl Chloride as a Derivatizing Agent for Spectroscopic and Chromatographic Analysis
Benzoyl chloride (BzCl) is widely used to derivatize polar small molecules, such as amines, phenols, and some alcohols, for analysis by liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comacs.orgnih.gov The derivatization process, known as benzoylation, offers several key benefits.
Key Advantages of Benzoylation:
Increased Hydrophobicity: The addition of the benzoyl group increases the nonpolar character of polar analytes. This enhances retention on reversed-phase LC columns, improving chromatographic separation from other sample components. chromatographyonline.com
Improved Ionization Efficiency: The benzoyl tag can improve the ionization efficiency of the analyte in the mass spectrometer source, leading to significant increases in signal intensity and lower limits of detection. nih.gov
Enhanced Stability: The resulting benzoylated products are often more stable than the parent analytes, with some being stable for up to six months in storage. chromatographyonline.com
Facilitated Quantification: Commercially available ¹³C-labeled benzoyl chloride can be used to create stable isotope-labeled internal standards for every analyte, which greatly improves the accuracy and precision of quantification. nih.gov
The specific structure of This compound , with its extended C9 alkyl chain, would be expected to dramatically increase the hydrophobicity of derivatized analytes, making it potentially useful for analytes that are extremely polar and difficult to retain even after standard benzoylation.
Table 2: General Improvements from Benzoyl Chloride Derivatization in LC-MS
| Analyte Class | Advantage of Derivatization | Typical Improvement | Reference |
|---|---|---|---|
| Neurotransmitters (e.g., GABA, Dopamine) | Increased sensitivity and chromatographic retention. | Up to 1,400-fold signal increase for GABA. | nih.gov |
| Amino Acids | Improved quantification and separation of isomers. | Enables robust monitoring in complex matrices like serum and CSF. | nih.gov |
| Polyamines (e.g., Putrescine) | Enhanced detection in biological samples. | Limits of detection below 10 nM. | researchgate.net |
Strategies for Introducing Probes or Tags for Academic Study
The acyl chloride functional group is a reactive handle that can be used to covalently attach a molecular probe or tag to a target molecule for research purposes. This "tag-and-modify" approach is a cornerstone of chemical biology. acs.org
Affinity Tagging: this compound could be used to tag proteins or other biomolecules. The long, lipophilic nonenyl chain could serve as an affinity tag itself, promoting interaction with hydrophobic pockets or cell membranes.
Synthesis of Functionalized Probes: The parent carboxylic acid, 2-[(non-1-en-1-yl)oxy]benzoic acid, could be modified prior to its conversion to the acyl chloride. For example, a fluorescent reporter group (like a coumarin (B35378) or fluorescein) or a biotin (B1667282) tag could be attached to the terminus of the nonenyl chain. The resulting functionalized benzoyl chloride would then be a powerful tool for labeling target molecules (e.g., proteins via their lysine (B10760008) residues) for visualization or purification studies. This strategy allows for the introduction of a probe along with a lipophilic spacer arm.
Exploring Novel Reagents and Catalysts for this compound Transformations
The reactivity of the acyl chloride functional group in this compound, modulated by the presence of the ortho-alkoxy group and the unsaturation in the side chain, presents a unique platform for synthetic exploration. The development of novel reagents and catalysts is pivotal for unlocking new transformations, enhancing reaction efficiency, and achieving high selectivity under mild conditions. This section delves into advanced catalytic strategies that hold significant potential for the derivatization of this specific benzoyl chloride derivative.
Photoredox Catalysis for Radical-Mediated Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates from stable precursors under exceptionally mild conditions. For acyl chlorides like this compound, this strategy opens avenues for reactions that are complementary to traditional polar pathways.
Research Findings:
Recent studies have demonstrated the utility of cooperative catalytic systems, for instance, combining a photoredox catalyst with a zirconocene (B1252598) complex, to facilitate the reductive homocoupling of benzyl (B1604629) chlorides. nih.gov This approach, while demonstrated on benzyl chlorides, offers a conceptual blueprint for the C–Cl bond cleavage of acyl chlorides. The generation of an acyl radical from this compound could enable a variety of subsequent transformations.
A proposed catalytic cycle for the photoredox-mediated transformation of an analogous acyl chloride is depicted below. An iridium-based photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the acyl chloride. The resulting acyl radical is a versatile intermediate for C-C bond formation or other coupling reactions.
The application of photoredox catalysis could also extend to coupling reactions with the non-enyl side chain. While direct applications are still under exploration, the generation of radicals from the benzoyl chloride moiety in the presence of suitable coupling partners could lead to novel intramolecular cyclization products or intermolecular additions across the double bond.
Below is a table summarizing representative photoredox-catalyzed transformations of related aryl chlorides, highlighting the potential of these methods for this compound.
Table 1: Representative Photoredox-Catalyzed Reactions of Aryl Chlorides
| Catalyst System | Substrate Type | Reaction Type | Product Yield (%) | Reference |
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 / Lutidine | Benzyl Chloride | Giese Coupling | High | acs.org |
| Ru(bpy)3Cl2 / Oxidant | Benzylic Alcohol | Amidation | High | acs.org |
| Zirconocene / Ir(4-MeOppy)3 | Benzyl Chloride | Reductive Homocoupling | Moderate to High | nih.gov |
This table presents data for analogous benzyl chlorides to illustrate the potential of photoredox catalysis.
Phase-Transfer Catalysis for Enhanced Esterification and Etherification
Phase-transfer catalysis (PTC) is a well-established and highly effective technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble nucleophile). For a molecule like this compound, which possesses significant lipophilicity, PTC is an ideal strategy for reactions with aqueous or solid-phase nucleophiles.
Research Findings:
The esterification of benzoyl chlorides with alcohols or phenols is significantly accelerated under PTC conditions. The use of quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride, can efficiently transport nucleophiles (e.g., alkoxides or phenoxides) from the aqueous or solid phase to the organic phase where the reaction with the acyl chloride occurs. phasetransfercatalysis.comajol.info
Studies on the O-benzoylation of naphthols with benzoyl chloride have shown that phase-transfer catalysts can lead to high yields of the corresponding esters at low temperatures. ajol.info This methodology is directly applicable to the reaction of this compound with a wide array of hydroxyl-containing compounds.
Furthermore, inverse phase-transfer catalysis (IPTC), where the catalyst facilitates the transport of an organic-soluble reactant to the aqueous phase, has been explored for the reaction of benzoyl chloride with various nucleophiles, including amino acids and carboxylates. researchgate.netresearchgate.net
The following table summarizes the outcomes of PTC in reactions involving benzoyl chloride and related substrates.
Table 2: Application of Phase-Transfer Catalysis in Benzoylation Reactions
| Catalyst | Nucleophile | Reaction Conditions | Product Yield (%) | Reference |
| Benzyltriethylammonium chloride | γ-piperazinyl alcohols | Solid-Liquid PTC | Excellent | ajol.info |
| Tetrabutylammonium bromide (TBAB) | Sodium Acetate | Liquid-Liquid PTC | High | phasetransfercatalysis.com |
| Pyridine (B92270) 1-oxide (IPTC) | Sodium Glycinate | H2O/CH2Cl2 | Pseudo-first-order kinetics | researchgate.net |
This table provides data from reactions with benzoyl chloride, which are directly relevant to the reactivity of this compound.
Organocatalysis for Asymmetric Transformations
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, offers compelling strategies for the enantioselective functionalization of acyl chlorides. Chiral amines, phosphines, and thiourea (B124793) derivatives have been successfully employed to activate acyl chlorides towards nucleophilic attack, enabling the synthesis of chiral products.
Research Findings:
While direct asymmetric catalysis on the acyl chloride group of this compound would lead to derivatization, the chiral environment created by an organocatalyst could influence reactions involving the prochiral non-enyl chain. For instance, an intramolecular reaction catalyzed by a chiral base could potentially lead to enantioselective cyclization.
More directly, the reaction of the acyl chloride with a prochiral nucleophile in the presence of a chiral organocatalyst can induce asymmetry. For example, the enantioselective alkylation of aldehydes has been achieved using primary aminothiourea derivatives as catalysts, proceeding through an SN1-like pathway. nih.gov This concept can be extended to the acylation of prochiral nucleophiles with this compound.
Recent work on enantioselective dearomatization of diazaheterocycles through anion-binding catalysis with thiourea derivatives highlights the potential for creating highly ordered, chiral environments that can control the stereochemical outcome of reactions involving in situ generated N-benzoyliminium chlorides. acs.org
The table below presents examples of organocatalyzed reactions that could be adapted for transformations of this compound.
Table 3: Examples of Relevant Organocatalytic Transformations
| Catalyst Type | Substrate Type | Transformation | Enantiomeric Excess (ee) | Reference |
| Primary Aminothiourea | α-Arylpropionaldehyde | α-Alkylation | Up to 99% | nih.gov |
| tert-Leucine-derived Thiourea | Diazaheterocycles | Dearomatization with Phosphorus Nucleophiles | Up to 91% | acs.org |
| Chiral Amine | Benzoyl Chloride & Butanol | Ester Formation | (Mechanism Study) | acs.org |
This table showcases the power of organocatalysis in creating chiral molecules, a strategy applicable to reactions of this compound with suitable prochiral nucleophiles.
Conclusion and Future Outlook
Summary of Key Research Findings and Methodological Advancements
Research into functionalized aroyl chlorides and enol ethers has yielded significant insights that can be extrapolated to our target molecule. Key advancements include:
Versatile Synthetic Routes: The synthesis of ortho-alkoxybenzoyl chlorides can be achieved from the corresponding benzoic acids using standard chlorinating agents like thionyl chloride or oxalyl chloride. The formation of the enol ether linkage, while potentially challenging to create directly on the aromatic ring, could be envisioned through Williamson ether synthesis-type reactions or more advanced palladium-catalyzed cross-coupling reactions.
Predictable Reactivity Patterns: Aroyl chlorides are well-established as potent acylating agents, reacting readily with a variety of nucleophiles. wikipedia.org The presence of the ortho-nonenyloxy group is expected to modulate this reactivity through both steric and electronic effects. The enol ether moiety introduces a site of unsaturation susceptible to electrophilic attack and ozonolysis, offering a pathway to further functionalization. copernicus.org
Advanced Spectroscopic Characterization: The structure of such a compound would be readily elucidated using a combination of modern spectroscopic techniques. 1H and 13C NMR would confirm the connectivity of the alkyl chain and the aromatic ring, while IR spectroscopy would show characteristic stretches for the C=O of the aroyl chloride and the C=C of the enol ether. Mass spectrometry would provide a definitive molecular weight.
Remaining Challenges and Open Questions in the Chemistry of Functionalized Aroyl Chlorides
The field of functionalized aroyl chlorides is not without its hurdles. These challenges directly impact the potential synthesis and application of molecules like 2-[(Non-1-en-1-yl)oxy]benzoyl chloride:
Regioselectivity: The synthesis of polysubstituted benzene (B151609) rings often requires multi-step procedures to ensure the correct placement of functional groups. Achieving regioselective synthesis, especially with sterically demanding or electronically diverse substituents, remains a significant challenge. beilstein-journals.orgnih.gov
Functional Group Compatibility: The high reactivity of the aroyl chloride functional group can be a double-edged sword. While useful for a wide range of transformations, it can be incompatible with other sensitive functional groups within the same molecule, necessitating the use of protecting groups.
Stability and Handling: Aroyl chlorides are typically moisture-sensitive, hydrolyzing to the corresponding carboxylic acids. wikipedia.org The presence of an enol ether, which can also be susceptible to hydrolysis under acidic conditions, would likely increase the compound's instability, requiring careful handling under inert conditions.
Prospective Research Avenues for this compound
The hypothetical nature of this compound opens up several intriguing avenues for future research:
Novel Polymer Precursors: The vinyl ether functionality could potentially participate in polymerization reactions, leading to the formation of novel polymers with unique properties conferred by the benzoyl chloride moiety.
Intramolecular Cyclization Studies: The proximity of the enol ether and the aroyl chloride could facilitate intramolecular reactions, potentially leading to the formation of novel heterocyclic systems upon treatment with appropriate reagents or catalysts.
Probing Electronic Effects: A systematic study of a series of 2-(alkenyloxy)benzoyl chlorides could provide valuable data on the electronic influence of the enol ether substituent on the reactivity of the aroyl chloride.
Broader Academic Impact of Research on Complex Organic Compounds
The pursuit of synthesizing and understanding complex molecules like this compound has a profound impact on the broader scientific community. royalsocietypublishing.org It drives the development of new synthetic methodologies, deepens our understanding of reaction mechanisms, and expands the toolbox available to chemists for constructing molecules with potential applications in various fields. mdpi.comresearchgate.net The challenges encountered in the synthesis of one complex molecule often lead to the discovery of new reactions and principles that can be applied to a wide range of other targets.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C16H21ClO2 |
| Molecular Weight | 280.79 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Estimated >250 °C (decomposes) |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, CH2Cl2) |
| Stability | Moisture-sensitive; likely decomposes on exposure to air and light |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (aroyl chloride) | 165-170 |
| Aromatic C-Cl | 130-135 |
| Aromatic C-O | 155-160 |
| Aromatic C-H | 115-135 |
| Enol Ether C= | 140-150 (α-carbon), 100-110 (β-carbon) |
| Alkyl Chain | 10-40 |
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm-1) |
| C=O Stretch (aroyl chloride) | 1770-1800 (strong) |
| C=C Stretch (enol ether) | 1640-1680 (medium) |
| C-O-C Stretch (ether) | 1200-1300 (strong) |
| Aromatic C=C Stretch | 1450-1600 (medium) |
| C-Cl Stretch | 600-800 (medium) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
